1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone
Overview
Description
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 g/mol . It belongs to the class of pyridine derivatives and is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring . This compound is typically a yellowish crystalline solid.
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyridine derivatives .
Scientific Research Applications
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the pyridine ring enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of neurotransmitter release, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxypyridin-4-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
1-(5-Fluoro-2-hydroxypyridin-4-yl)ethanone: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
1-(5-Fluoro-2-methoxypyridin-4-yl)propanone: Has a propanone group instead of ethanone, influencing its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-fluoro-2-methoxypyridin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMAMXPICQOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265037 | |
Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256792-13-8 | |
Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256792-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.